![molecular formula C23H18N2O3 B1680109 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid CAS No. 5335-97-7](/img/structure/B1680109.png)
4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid
Overview
Description
4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid is a synthetic organic compound with the molecular formula C23H18N2O3 . It has a molecular weight of 370.4 g/mol . The compound is also known by other names such as NSC1011 and CHEMBL1979298 .
Molecular Structure Analysis
The compound has a complex structure that includes a hydroxyquinoline ring, a phenylmethyl group, and a benzoic acid group . The InChI string, which provides a textual representation of the compound’s structure, isInChI=1S/C23H18N2O3/c26-22-19 (13-10-16-7-4-14-24-21 (16)22)20 (15-5-2-1-3-6-15)25-18-11-8-17 (9-12-18)23 (27)28/h1-14,20,25-26H, (H,27,28)
. Physical And Chemical Properties Analysis
This compound has several computed properties, including an XLogP3-AA value of 4.5, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 370.13174244 g/mol . The topological polar surface area is 82.4 Ų .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial effects . They have shown significant activity against various strains of bacteria and fungi .
Anticancer Properties
8-HQ and its derivatives have been found to possess anticancer properties . They can be used to develop potent lead compounds with good efficacy and low toxicity .
Antifungal Effects
In addition to their antimicrobial and anticancer properties, 8-HQ compounds also exhibit antifungal effects . This makes them potentially useful in the treatment of various fungal infections .
Metal Chelation
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-HQ compounds good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions .
Enzyme Inhibition
The 8-HQ pharmacophore scaffold has been shown to possess enzyme inhibition activity . This property could be useful in the development of drugs for various diseases.
Cytoprotection
Based on previous findings, the 8-HQ scaffold has been optimized for cytoprotective activity for its potential application in central nervous system related diseases .
Mechanism of Action
Target of Action
The compound “4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid” is likely to target 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for various human diseases .
Mode of Action
The compound acts as an inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways associated with these targets. For instance, the inhibition of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO) can impact epigenetic processes .
Pharmacokinetics
It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability . This could potentially impact the bioavailability of the compound.
Result of Action
The compound’s action results in the inhibition of certain enzymes, leading to potential therapeutic effects. For instance, its inhibition of 2OG-dependent enzymes could have implications in the treatment of diseases like cancer .
properties
IUPAC Name |
4-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-22-19(13-10-16-7-4-14-24-21(16)22)20(15-5-2-1-3-6-15)25-18-11-8-17(9-12-18)23(27)28/h1-14,20,25-26H,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCFZETTYRDCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277170 | |
Record name | NSC1011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid | |
CAS RN |
5335-97-7 | |
Record name | NSC1011 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC1011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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